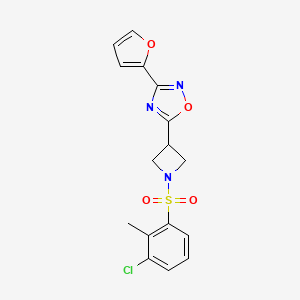

5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole

描述

The compound 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a furan-2-yl group and at position 5 with a sulfonylated azetidine ring. The azetidine moiety is functionalized with a 3-chloro-2-methylphenylsulfonyl group, which introduces steric bulk and electron-withdrawing properties. This structural framework is designed to enhance metabolic stability and binding affinity, common in medicinal chemistry for targeting enzymes or receptors.

属性

IUPAC Name |

5-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]-3-(furan-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4S/c1-10-12(17)4-2-6-14(10)25(21,22)20-8-11(9-20)16-18-15(19-24-16)13-5-3-7-23-13/h2-7,11H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZQPEBCRCIHKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, which is then functionalized with the sulfonyl group. The furan and oxadiazole rings are introduced in subsequent steps through cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques, to achieve consistent quality and scalability.

化学反应分析

Types of Reactions

The compound undergoes reactions characteristic of its structural components:

-

Oxidation : The furan ring and azetidine moiety may oxidize under specific conditions, forming ketones or carboxylic acids.

-

Reduction : The oxadiazole ring can be reduced to form simpler derivatives, potentially altering its biological activity.

-

Substitution : Nucleophilic substitution at the azetidine or sulfonyl group is possible, influenced by electron-withdrawing groups like trifluoromethyl or chloro substituents.

-

Hydrolysis : The sulfonyl group may hydrolyze under acidic or basic conditions, leading to sulfonic acids or sulfonamides.

-

Cyclocondensation : Oxadiazole rings often form through cyclocondensation of hydrazides with carboxylic acids or sulfonyl derivatives, a pathway critical in its synthesis .

| Reaction Type | Key Functional Groups | Typical Products |

|---|---|---|

| Oxidation | Furan, azetidine | Ketones, carboxylic acids |

| Reduction | Oxadiazole ring | Reduced oxadiazole derivatives |

| Substitution | Azetidine, sulfonyl | Nucleophilic substitution products |

| Hydrolysis | Sulfonyl group | Sulfonic acids, sulfonamides |

| Cyclocondensation | Oxadiazole ring | Oxadiazole derivatives |

Common Reagents and Reaction Conditions

-

Oxidation : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).

-

Reduction : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with catalysts.

-

Substitution : Amines, alcohols, or other nucleophiles in basic conditions.

-

Hydrolysis : Acidic (HCl) or basic (NaOH) aqueous solutions.

-

Cyclocondensation : Phosphorus oxychloride (POCl₃) as a catalyst, often under reflux .

Oxidation of Furan

Furan rings undergo electrophilic addition due to their aromaticity. Oxidizing agents like KMnO₄ cleave the ring to form furan-2-carboxylic acid.

Reduction of Oxadiazole

The oxadiazole ring reduces via hydride transfer (e.g., LiAlH₄), breaking the ring into diamine or amine derivatives.

Substitution at Azetidine

The azetidine ring’s strained structure allows nucleophilic attack. Substituents like sulfonyl groups enhance reactivity, enabling reactions with amines or alcohols.

Hydrolysis of Sulfonyl Group

Acidic hydrolysis of the sulfonyl group generates sulfonic acids, while basic conditions may form sulfonamides.

Biological Relevance of Reactivity

The compound’s reactivity correlates with its biological activity:

-

Antimicrobial Activity : Oxidized or reduced derivatives may exhibit enhanced antibacterial effects, as seen in similar oxadiazole compounds.

-

Anticancer Potential : Substitution reactions could modulate interactions with enzymes like HDAC-1, a target in cancer therapy .

-

Enzyme Inhibition : The sulfonyl group’s hydrolysis products may act as enzyme inhibitors, influencing metabolic pathways.

科学研究应用

Functional Groups

The presence of sulfonyl and oxadiazole moieties contributes to its reactivity and biological activity. The oxadiazole ring is known for its bioisosteric properties, which can enhance the pharmacological profile of compounds.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. In various studies, compounds similar to 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole have been evaluated against multiple cancer cell lines:

- Study Findings : A series of 1,2,4-oxadiazole derivatives were synthesized and tested against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). Results showed promising IC values indicating potent cytotoxicity. For instance, some derivatives demonstrated IC values lower than those of established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Beyond anticancer applications, compounds with similar structures have also been explored for their antimicrobial properties. Studies indicate that certain oxadiazole derivatives possess significant activity against bacterial strains and may serve as potential leads for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study conducted by Kucukoglu et al., a series of substituted 1,2,4-oxadiazoles were synthesized and tested against eight different cancer cell lines. The results indicated that some compounds exhibited higher biological potency than traditional agents like 5-fluorouracil. The structural modifications included varying the substituents on the aromatic rings to enhance activity .

Case Study 2: Antimicrobial Potential

Another research effort focused on synthesizing pyrazine-containing oxadiazoles linked with azetidinones. These compounds were evaluated for their antimicrobial and antitubercular activities. The study revealed that certain derivatives showed promising results against Mycobacterium tuberculosis and other bacterial pathogens, suggesting a dual therapeutic potential .

作用机制

The mechanism of action of 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

相似化合物的比较

Research Findings and Hypotheses

- Antiviral Potential: Analogous oxadiazoles (e.g., 1a/1b) with pyridyl/pyrrolidine substituents show antiviral activity. The target’s furan and sulfonylated azetidine may offer a unique binding mode for viral protease inhibition .

- Enzyme Inhibition : Piperidine-based oxadiazoles (6k) inhibit BChE, suggesting the target’s azetidine could similarly target cholinesterases with improved selectivity due to sulfonyl electronegativity .

- Toxicity Profile : The furan moiety’s lower toxicity (compared to alkylthio triazoles in ) positions the target as a safer candidate for further testing .

生物活性

5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound notable for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides an in-depth exploration of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 379.82 g/mol. The presence of functional groups such as the oxadiazole ring, azetidine moiety, and sulfonyl group contributes to its biological properties.

Synthesis

The synthesis typically involves multiple steps, including the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance yields. The compound can undergo various chemical transformations to modify its properties and enhance biological activity.

Biological Activity

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole have shown IC values ranging from 0.67 µM to 0.87 µM against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers .

Mechanism of Action

The mechanism by which this compound exerts its biological effects primarily involves inhibition of specific enzymes or modulation of receptor activity. It can bind to active sites on enzymes or receptors within biological systems, acting as an inhibitor that disrupts normal cellular processes.

Case Studies

Several studies highlight the effectiveness of oxadiazole derivatives in targeting cancer cells:

- Study on Anticancer Activity : One study synthesized multiple oxadiazole derivatives and evaluated their anticancer activities against a range of cell lines. Compounds exhibited varying degrees of effectiveness, with some showing significant inhibition rates against melanoma and breast cancer cell lines .

- Molecular Docking Studies : Molecular docking analyses have indicated that certain derivatives possess high binding affinities for key proteins involved in cancer progression. For example, one derivative demonstrated an IC value of 0.24 µM for inhibiting the epidermal growth factor receptor (EGFR) .

- Apoptosis Induction : Another study reported that specific oxadiazole compounds could induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .

Summary Table of Biological Activities

常见问题

Basic: What are the typical synthetic routes for preparing 5-(1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole?

The synthesis involves multi-step protocols:

- Step 1: Formation of the azetidine-sulfonyl intermediate via sulfonylation of the azetidine ring using 3-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Step 2: Cyclocondensation of the intermediate with furan-2-carboximidamide to form the 1,2,4-oxadiazole ring. This step requires heating (80–100°C) in a polar aprotic solvent (e.g., DMF or DMSO) .

- Critical parameters: Temperature control during cyclization and stoichiometric precision to avoid side products like open-chain amidoximes .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in the oxadiazole ring formation?

Optimization strategies include:

- Catalyst screening: Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent selection: High dielectric solvents (e.g., DMF) improve dipole interactions during ring closure.

- Purification: Gradient HPLC with C18 columns and acetonitrile/water mobile phases resolves byproducts like unreacted sulfonamide intermediates .

- Real-time monitoring: In-situ FTIR or Raman spectroscopy tracks imidamide consumption and oxadiazole formation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR: H and C NMR confirm regiochemistry of the oxadiazole ring and sulfonamide connectivity. The furan proton signals (δ 6.4–7.2 ppm) distinguish substitution patterns .

- Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 434.08) and fragments like the sulfonyl-azetidine ion (m/z 215) .

- XRD: Single-crystal X-ray diffraction resolves steric effects from the 3-chloro-2-methylphenyl group and hydrogen-bonding networks involving the oxadiazole N-O moiety .

Advanced: How does the sulfonyl-azetidine moiety influence biological activity compared to other sulfonamide derivatives?

- Enhanced binding affinity: The rigid azetidine ring improves target engagement by reducing conformational entropy, as seen in caspase activation assays for related apoptosis inducers .

- SAR insights: Replacement of the azetidine with pyrrolidine decreases potency by 10-fold in enzyme inhibition assays, highlighting the importance of the four-membered ring’s strain .

- Solubility trade-offs: The sulfonyl group enhances water solubility but may reduce membrane permeability, necessitating logP optimization via substituent tuning .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?

- Apoptosis induction: Caspase-3/7 activation assays (e.g., Promega CellTiter-Glo) in cancer cell lines (e.g., T47D breast cancer), with IC₅₀ values cross-validated via flow cytometry for Annexin V/PI staining .

- Cytotoxicity: MTT or resazurin assays across multiple cell lines to identify selectivity (e.g., colorectal vs. lung cancer) .

- Target identification: Photoaffinity labeling with probes like biotin-azide tags to isolate binding partners (e.g., TIP47 protein in apoptosis pathways) .

Advanced: How can contradictory bioactivity data across cell lines be systematically addressed?

- Mechanistic deconvolution: Use orthogonal assays (e.g., mitochondrial membrane potential vs. DNA fragmentation) to distinguish apoptosis pathways.

- Purity verification: LC-MS to rule out batch-specific impurities (e.g., residual DMF) that may artifactually suppress activity .

- Metabolic stability: Incubate with liver microsomes to assess if inactive metabolites explain discrepancies .

Basic: What computational methods support the rational design of analogs?

- Docking studies: Molecular dynamics simulations with apoptosis targets (e.g., Bcl-2 or caspase-3) using software like AutoDock Vina. Focus on the oxadiazole-furan π-π stacking and sulfonamide hydrogen bonds .

- QSAR modeling: Hammett σ values for substituents on the phenyl ring correlate with logD and IC₅₀ trends .

Advanced: What strategies mitigate oxidative degradation of the furan-2-yl group during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。